

An In-Depth Technical Guide to Lurasidone Sulfoxide

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Compound of Interest

Compound Name: *Lurasidone Sulfoxide*

CAS No.: 1809325-45-8

Cat. No.: B590978

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurasidone is a prominent atypical antipsychotic agent, distinguished by its benzisothiazole structure and its efficacy in treating schizophrenia and bipolar depression.[1][2] The clinical utility of any pharmaceutical agent is intrinsically linked to its metabolic fate within the body. Understanding the biotransformation of Lurasidone is paramount for a complete comprehension of its pharmacokinetics, potential drug-drug interactions, and overall safety profile. Lurasidone undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3][4][5] This process leads to several metabolites, including active and inactive species.

This technical guide focuses on a key metabolite: **Lurasidone Sulfoxide**. Formed via the S-oxidation pathway, this compound is a critical analyte in metabolic studies and serves as an essential reference standard in the quality control of Lurasidone drug products. This document provides a detailed overview of its core physicochemical properties, metabolic formation, and the analytical methodologies required for its synthesis and characterization.

Core Physicochemical Properties

Lurasidone Sulfoxide is the product of the oxidation of the sulfur atom within the benzisothiazole ring of the parent Lurasidone molecule. Its fundamental properties are summarized below.

Property	Data	Source(s)
IUPAC Name	(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisindole-1,3(2H)-dione	[1][6]
CAS Number	1809325-45-8	[6][7][8][9]
Molecular Formula	C ₂₈ H ₃₆ N ₄ O ₃ S	[6][7][8]
Molecular Weight	508.68 g/mol	[6][7]
Appearance	Pale Yellow Solid	[6]

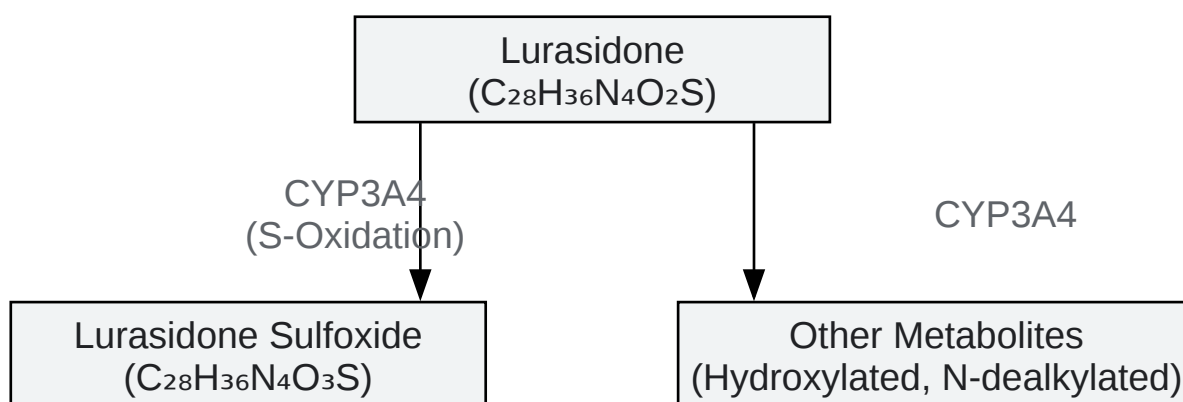
Metabolic Formation of Lurasidone Sulfoxide

The biotransformation of Lurasidone is a complex process involving several key pathways. The formation of **Lurasidone Sulfoxide** is a direct result of S-oxidation.

- **Enzymatic Pathway:** The primary enzyme responsible for the metabolism of Lurasidone is CYP3A4, located predominantly in the liver.[3][5]
- **Mechanism:** The S-oxidation pathway involves the addition of a single oxygen atom to the sulfur atom of the benzisothiazole moiety of Lurasidone.[3][4] This is one of the major biotransformation routes, alongside oxidative N-dealkylation and hydroxylation of the norbornane ring system.[3][4]

- Significance: While Lurasidone itself is the primary active component, understanding its metabolic profile, including the formation of the sulfoxide, is crucial for assessing drug clearance and potential interactions with other drugs that inhibit or induce CYP3A4.[5]

The metabolic conversion can be visualized as follows:



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Caption: Metabolic pathway of Lurasidone to **Lurasidone Sulfoxide**.

Synthesis and Characterization Workflow

The availability of pure **Lurasidone Sulfoxide** as a reference standard is essential for analytical and quality control applications.[7] This requires a robust synthetic process followed by rigorous characterization to confirm its identity and purity.

Proposed Synthetic Protocol

The synthesis of **Lurasidone Sulfoxide** from its parent drug, Lurasidone, involves a controlled chemical oxidation. The primary challenge is to selectively oxidize the sulfur atom to a sulfoxide without further oxidation to the sulfone (SO₂) or modification of other functional groups in the molecule.

Objective: To perform a selective oxidation of the sulfide in Lurasidone to a sulfoxide.

Materials:

- Lurasidone Hydrochloride

- A suitable organic solvent (e.g., Dichloromethane, Methanol)
- A mild oxidizing agent (e.g., Hydrogen Peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA))
- A base (e.g., Sodium bicarbonate) for neutralization if an acidic reagent is used.
- Purification system (e.g., Column chromatography or preparative HPLC).

Step-by-Step Methodology:

- **Dissolution:** Dissolve Lurasidone in an appropriate solvent at a controlled temperature (e.g., 0-5 °C) to manage the exothermic nature of the oxidation.
- **Reagent Addition:** Slowly add one molar equivalent of the oxidizing agent. Using a stoichiometric amount is critical to minimize the formation of the Lurasidone Sulfone byproduct.
 - **Rationale:** Over-oxidation is a common side reaction. A mild oxidant and controlled stoichiometry favor the formation of the sulfoxide.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the point of maximum conversion of the starting material and minimal byproduct formation.
- **Quenching & Work-up:** Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium thiosulfate. Neutralize the solution if necessary and perform a liquid-liquid extraction to isolate the crude product.
- **Purification:** Purify the crude product using column chromatography on silica gel or preparative HPLC to isolate **Lurasidone Sulfoxide** from unreacted Lurasidone and any sulfone byproduct.

Characterization Protocols

To ensure the synthesized compound is indeed **Lurasidone Sulfoxide** and meets purity requirements, a suite of analytical techniques must be employed.

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: To determine the purity of the synthesized compound and separate it from the starting material and other related substances.
 - Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution program is often employed to achieve optimal separation. Detection is commonly performed using a UV detector.
- High-Resolution Mass Spectrometry (HRMS):
 - Purpose: To confirm the elemental composition and, by extension, the molecular weight.
 - Methodology: The sample is ionized (e.g., using electrospray ionization, ESI) and analyzed. The high-resolution mass measurement of the molecular ion $[M+H]^+$ should correspond to the calculated exact mass of $C_{28}H_{37}N_4O_3S^+$.
 - Validation Insight: Fragmentation analysis (MS/MS) is crucial. The fragmentation pattern of **Lurasidone Sulfoxide** is expected to differ significantly from its isomer, hydroxylurasidone. For the sulfoxide, characteristic fragments from the oxidized benzisothiazole ring would be expected, whereas hydroxylurasidone would show fragments indicating hydroxylation on the norbornane ring.[\[10\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To provide unequivocal structural confirmation.
 - Methodology: Both 1H and ^{13}C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Expert Interpretation: The oxidation of the sulfur atom induces significant changes in the chemical environment of the adjacent atoms. Protons and carbons on the benzisothiazole ring in the 1H and ^{13}C NMR spectra will exhibit downfield shifts compared to the spectra of the parent Lurasidone. This provides definitive evidence of oxidation at the sulfur atom.

The general workflow for producing and validating **Lurasidone Sulfoxide** is depicted below.



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Caption: Experimental workflow for synthesis and characterization.

Conclusion

Lurasidone Sulfoxide is a scientifically significant molecule in the study of Lurasidone. Its precise molecular formula of $C_{28}H_{36}N_4O_3S$ and molecular weight of approximately 508.68 g/mol are foundational data points for its use as an analytical standard. A thorough understanding of its formation via CYP3A4-mediated S-oxidation, coupled with robust methods for its synthesis and characterization, is indispensable for drug metabolism research, pharmacokinetic studies, and the quality assurance of Lurasidone formulations. The protocols and data presented in this guide offer a comprehensive framework for professionals engaged in these critical areas of drug development.

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